Tricyclohexyltin chloride

Overview

Description

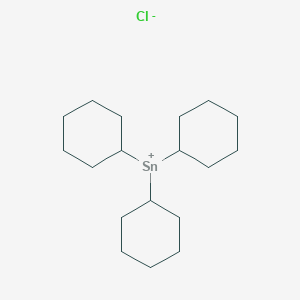

Tricyclohexyltin chloride is an organotin compound with the chemical formula C18H33ClSn. It is a white solid that is soluble in organic solvents such as ethanol, ether, toluene, and chloroform, but insoluble in water . This compound is known for its high thermal stability and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Tricyclohexyltin chloride is an organotin compound

Mode of Action

Organotin compounds are known to interact with their targets, often inhibiting their function or altering their structure .

Biochemical Pathways

Organotin compounds are known to interfere with various biochemical processes, including enzyme activity and protein function .

Pharmacokinetics

It is known that the compound is soluble in ethanol, ether, toluene, and chloroform, but insoluble in water

Result of Action

Organotin compounds are generally toxic and can cause a variety of adverse effects at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in various solvents suggests that it may be more active in certain environments than others . Additionally, its stability in air but reactivity with water suggests that it may be more effective and stable in dry environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexyltin chloride can be synthesized through several methods. One common method involves the reaction of tin tetrachloride (SnCl4) with cyclohexylmagnesium chloride, which is prepared from chlorocyclohexane and magnesium in a toluene-tetrahydrofuran medium . Another method involves the reaction of tin tetrachloride with dicyclohexylaluminum chloride, which is obtained by reacting diisobutylaluminum chloride with cyclohexene in the presence of a binary catalyst system composed of zirconium dichloride and titanium tetra-n-butoxide .

Industrial Production Methods

In industrial settings, this compound is typically produced by reacting chlorocyclohexane with magnesium to form cyclohexylmagnesium chloride, which is then reacted with tin tetrachloride in a toluene-tetrahydrofuran medium . This method is favored due to its high yield and relatively simple reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tricyclohexyltin chloride undergoes various chemical reactions, including substitution, reduction, and complexation reactions. It is commonly used in the synthesis of organotin derivatives and other organometallic compounds .

Common Reagents and Conditions

Substitution Reactions: this compound can react with nucleophiles such as alkoxides, thiolates, and amines to form corresponding organotin compounds.

Reduction Reactions: It can be reduced using reducing agents like lithium aluminum hydride to form tricyclohexyltin hydride.

Complexation Reactions: It forms complexes with various ligands, including phosphines and nitrogen-containing ligands.

Major Products Formed

The major products formed from these reactions include tricyclohexyltin hydride, tricyclohexyltin alkoxides, and various organotin complexes .

Scientific Research Applications

Tricyclohexyltin chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tricyclohexyltin chloride can be compared with other organotin compounds such as tributyltin chloride, triphenyltin chloride, and trimethyltin chloride. These compounds share similar properties but differ in their specific applications and reactivity:

Tributyltin Chloride: Known for its use as a biocide in marine antifouling paints.

Triphenyltin Chloride: Used as a fungicide and in the synthesis of other organotin compounds.

Trimethyltin Chloride: Studied for its neurotoxic effects and used in research on neurodegenerative diseases.

This compound is unique due to its high thermal stability and its specific applications in organic synthesis and as an enzyme inhibitor .

Biological Activity

Tricyclohexyltin chloride, a member of the organotin compounds, is recognized for its diverse biological activities, particularly in the fields of pharmacology and toxicology. Its chemical structure, characterized by the presence of three cyclohexyl groups attached to a tin atom, contributes to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Chemical Formula : C18H33ClSn

- Molecular Weight : 403.62 g/mol

- CAS Number : 3091-32-5

- Melting Point : 123°C to 125°C

- Solubility : Soluble in ethanol, ether, toluene, and chloroform; insoluble in water.

Mechanisms of Biological Activity

This compound exhibits various biological activities through different mechanisms:

- Enzyme Inhibition : It has been noted for its role in synthesizing organotin derivatives that act as enzyme inhibitors. Specifically, this compound has shown potential as an antibacterial agent by inhibiting specific enzymes that are critical for bacterial survival .

- Antibacterial Properties : Research indicates that organotin compounds, including this compound, can disrupt bacterial cell membranes and interfere with cellular processes, leading to bactericidal effects .

- Toxicological Effects : The compound has been linked to various toxicological effects in animal studies. For instance, studies have shown that exposure to this compound can lead to neurotoxic effects and alterations in behavioral patterns in rodents .

Toxicity Profile

The toxicity of this compound is a significant concern, particularly regarding its impact on human health and the environment:

| Toxicity Parameter | Value/Effect |

|---|---|

| No-Effect Level | 25 ppm in diet (equivalent to 3.8 mg/kg) |

| Acute Toxicity | Harmful if swallowed or inhaled |

| Chronic Exposure Effects | Neurotoxicity observed in animal models |

This compound is classified under hazardous materials due to its harmful effects upon exposure. Symptoms can include respiratory issues and neurological disturbances, which are common among organotin compounds .

Case Studies

Several case studies highlight the biological activity and toxicity of this compound:

- Neurotoxicity in Rodents : A study involving mice exposed to varying concentrations of tricyclohexyltin hydroxide demonstrated significant behavioral changes at doses as low as 25 ppm. The no-effect level was established at this concentration, indicating potential neurotoxic effects at higher doses .

- Antimicrobial Efficacy : Research on organotin derivatives synthesized from this compound showed promising antibacterial activity against various strains of bacteria. These compounds were effective due to their ability to inhibit crucial metabolic pathways within bacterial cells .

- Environmental Impact Assessments : Investigations into the environmental persistence of organotin compounds revealed that this compound contributes to bioaccumulation in aquatic organisms, raising concerns about its ecological impact and potential for biomagnification within food chains .

Properties

IUPAC Name |

tricyclohexylstannanylium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVZYIKTLISAIH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3091-32-5 | |

| Record name | Tricyclohexyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3091-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.